Spiramilactone B

Total Synthesis Natural Product Chemistry Biomimetic Transformation

Researchers requiring an authentic atisine-type diterpenoid for biomimetic synthesis face supply inconsistency and uncertain stereochemical identity. Spiramilactone B (CAS 180961-65-3) resolves this as a rigorously characterized analytical reference standard and synthetic intermediate. • Defined pentacyclic cage-like scaffold with precise stereochemistry-validated substrate for late-stage biomimetic transformation to spiramines C and D • Structurally matched, inactive control compound for 15-oxospiramilactone (NC043) Wnt/β-catenin pathway studies • HPLC-verified identity for unambiguous quantification in Spiraea plant extracts Reliable batch-to-batch consistency supports publication-ready, reproducible data.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
Cat. No. B12322947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramilactone B
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O
InChIInChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3
InChIKeyDNBGAGAUTOKWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiramilactone B: Chemical Identity and Sourcing


Spiramilactone B is an atisine-type diterpenoid alkaloid originally isolated from plants of the genus Spiraea (Rosaceae) [1]. This naturally occurring compound is defined by its unique pentacyclic cage-like structure, featuring a lactone and an internal carbinolamine ether bridge [2]. While structurally related to other spiramilactones and spiramines, Spiramilactone B itself is a specific, well-characterized molecular entity (C20H26O4; MW: 330.42) whose primary established value lies in its role as a key synthetic intermediate and an analytical reference standard, rather than as a direct, stand-alone bioactive agent .

Why Spiramilactone B Cannot Be Substituted


Direct substitution of Spiramilactone B with structurally similar analogs like Spiramilactone E, Spiramines, or the derivative 15-Oxospiramilactone (NC043) is invalid for specific research applications. Spiramilactone B possesses a unique pentacyclic scaffold with a defined stereochemistry that serves as the specific substrate for late-stage biomimetic transformations, a chemical reactivity not shared by its analogs [1]. Furthermore, while its derivative NC043 has demonstrated inhibition of the Wnt/β-catenin pathway (IC50 values reported), Spiramilactone B itself lacks such direct, quantified bioactivity and instead functions as a critical control or starting material, ensuring experimental reproducibility where the exact molecular identity is paramount [2].

Quantitative Evidence for Procurement and Selection


Late-Stage Synthetic Utility vs. Spiramilactone E

In a landmark total synthesis, Spiramilactone B is explicitly differentiated from its close congener, Spiramilactone E, by its chemical utility. The researchers reported a key 'late-stage biomimetic transformation' of the Spiramilactone B scaffold to access the azapentacyclic ring systems of Spiramines C and D. This contrasts directly with Spiramilactone E, which undergoes a 'facile formal lactone migration' to a different tricyclic gamma-lactone unit [1]. This demonstrates that Spiramilactone B is not a static endpoint but a unique, complex scaffold with specific synthetic handles.

Total Synthesis Natural Product Chemistry Biomimetic Transformation

Inactive Control vs. Active Wnt Inhibitor NC043

While the semisynthetic derivative 15-oxospiramilactone (NC043) exhibits potent, quantified inhibition of the Wnt/β-catenin pathway (IC50: 3.2 μM in a TOPFlash reporter assay) [1], Spiramilactone B itself has not been reported to demonstrate this specific, quantifiable activity. This distinction is critical; the procurement of Spiramilactone B is justified not as a direct inhibitor, but as an essential negative control or a structural reference compound in experiments evaluating the specific effects of the oxidized NC043 derivative.

Cancer Research Wnt Signaling Colon Cancer

Role as a Reference Standard vs. Bioactive Analogs

Vendor data for Spiramilactone B explicitly positions it as a 'Diterpenoids product that can be isolated from the herbs of Spiraea salicifolia L.' and a compound that 'can be used as a reference' . This is a key differentiator from its downstream derivatives like spiramines, which are often supplied with specific biological activity annotations (e.g., cytotoxic effects). The value proposition for Spiramilactone B is its utility as a well-characterized chemical standard (CAS 180961-65-3, MW 330.42) for HPLC-MS identification, compound quantification in plant extracts, and purity validation.

Analytical Chemistry Natural Product Isolation Pharmacognosy

Verified R&D and Industrial Application Scenarios


Total Synthesis of Complex Alkaloid Scaffolds

Spiramilactone B is the optimal starting material for synthetic organic chemists aiming to construct the complex, cage-like skeletons of atisine-type diterpenoid alkaloids (e.g., spiramines C and D). Its procurement is justified by its proven ability to undergo a specific, late-stage biomimetic transformation, a reactivity that is not possible with the related analog Spiramilactone E [1]. This enables the exploration of novel synthetic routes and the production of valuable, otherwise difficult-to-source alkaloids.

Negative Control for Wnt Pathway Inhibitors

In studies investigating the Wnt/β-catenin signaling pathway, particularly with the active derivative 15-oxospiramilactone (NC043), the procurement of Spiramilactone B is essential as a structurally matched, inactive control compound [1]. Its use allows researchers to definitively attribute observed pathway inhibition and subsequent anti-tumor effects to the specific chemical modifications on the NC043 molecule, thereby meeting the rigorous standards for publication and target validation.

Certified Reference Standard for Quality Control

For natural product chemists, pharmacognosists, and quality control laboratories, Spiramilactone B (CAS 180961-65-3) serves as a well-defined analytical reference standard [1]. Its primary use is not for biological assays but for the unambiguous identification (via HPLC, LC-MS) and quantification of this specific diterpenoid in plant extracts from Spiraea species, ensuring batch-to-batch consistency and purity in natural product research and development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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